molecular formula C36H35BrN2O6 B12509794 1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; butenedioic acid

1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol; butenedioic acid

Cat. No.: B12509794
M. Wt: 671.6 g/mol
InChI Key: ZLVSPMRFRHMMOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bedaquiline fumarate involves several key steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 6-bromo-2-methoxy-3-quinolinecarboxaldehyde with 1-naphthylamine, followed by a series of reactions to introduce the dimethylamino and phenyl groups .

Industrial Production Methods: Industrial production of bedaquiline fumarate typically involves optimizing the synthetic route for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The preparation of different crystal forms (I, II, and III) of bedaquiline fumarate has been developed to improve its physicochemical properties and stability .

Chemical Reactions Analysis

Types of Reactions: Bedaquiline fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives .

Scientific Research Applications

Bedaquiline fumarate has several scientific research applications:

Mechanism of Action

Bedaquiline fumarate exerts its effects by inhibiting the adenosine triphosphate synthase enzyme of Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By blocking this enzyme, bedaquiline fumarate effectively starves the bacteria of energy, leading to their death . The compound specifically targets the c subunit of the adenosine triphosphate synthase, which is unique to mycobacteria, making it highly selective .

Comparison with Similar Compounds

Uniqueness: Bedaquiline fumarate is unique due to its specific mechanism of action targeting the adenosine triphosphate synthase enzyme. Unlike other antimycobacterial agents, it does not affect DNA gyrase or other common bacterial targets, making it a valuable addition to the treatment of multidrug-resistant tuberculosis .

Properties

IUPAC Name

1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2.C4H4O4/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;5-3(6)1-2-4(7)8/h4-17,20-21,30,36H,18-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVSPMRFRHMMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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